1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4/c16-11-3-1-2-4-12(11)22-9-14(20)19-7-10(8-19)15(21)17-13-5-6-23-18-13/h1-6,10H,7-9H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHWRPIBKQSVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acetylating agent under controlled conditions.
Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving suitable precursors.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving appropriate starting materials.
Coupling Reactions: The final step involves coupling the fluorophenoxy acetyl intermediate with the isoxazole and azetidine rings under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(1,2-OXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of azetidine-derived molecules with diverse biological activities. Below, we compare its structural and functional attributes with three analogous compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Bioactivity |
|---|---|---|---|---|
| 1-[2-(2-Fluorophenoxy)Acetyl]-N-(1,2-Oxazol-3-yl)Azetidine-3-Carboxamide | Azetidine | 2-Fluorophenoxy, 1,2-oxazol-3-yl | 318.3 | Kinase inhibition (hypothetical) |
| N-(Pyridin-2-yl)Azetidine-3-Carboxamide | Azetidine | Pyridin-2-yl | 207.2 | Anticancer (in vitro) |
| 1-(3-Chlorobenzoyl)Azetidine-4-Carboxylic Acid | Azetidine | 3-Chlorobenzoyl, carboxylic acid | 239.7 | Anti-inflammatory |
| 2-(4-Fluorophenyl)Thiazole-4-Carboxamide | Thiazole | 4-Fluorophenyl | 250.3 | Antimicrobial |
Key Findings :
Structural Rigidity vs. However, the thiazole derivative (entry 4) exhibits greater planarity, which may improve stacking interactions in nucleic acid targets.
Bioactivity Profiles :
- While the target compound’s bioactivity remains hypothetical, azetidine carboxamides (e.g., entry 2) have demonstrated kinase inhibitory activity in preclinical studies. The oxazole moiety in the target compound may mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors like imatinib.
Synthetic Accessibility :
- The incorporation of a 1,2-oxazol-3-yl group necessitates specialized coupling reagents, increasing synthetic complexity compared to pyridine or thiazole derivatives.
Pharmacokinetic Considerations :
- The fluorinated aromatic rings (present in the target compound and entry 4) may enhance blood-brain barrier permeability relative to non-fluorinated analogs.
- The azetidine ring’s small size could reduce steric hindrance, improving binding to shallow enzyme pockets compared to bulkier scaffolds.
Biological Activity
The compound 1-[2-(2-fluorophenoxy)acetyl]-N-(1,2-oxazol-3-yl)azetidine-3-carboxamide (CAS Number: 1448031-51-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14FN3O4
- Molecular Weight : 319.2878 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various bacterial strains, including Staphylococcus spp. The mechanism of action is believed to involve the disruption of biofilm formation and interference with gene transcription related to microbial resistance .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects are critical in conditions like rheumatoid arthritis and other inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that the compound may exhibit selective cytotoxic effects. For example, studies involving L929 normal cells indicated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Table 2: Cytotoxicity Results on L929 Cells
| Dose (µM) | Viability (%) After 24 h | Viability (%) After 48 h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives, drawing parallels to the target compound. One study synthesized a series of substituted oxadiazoles and evaluated their antimicrobial and cytotoxic properties. The results indicated that compounds with acetyl groups demonstrated enhanced activity compared to their non-acetylated counterparts .
Another investigation focused on the anti-inflammatory properties of oxazole derivatives, showing that these compounds could effectively inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), further supporting their potential therapeutic applications .
Q & A
Basic: What are the critical considerations for optimizing the synthetic route of this compound?
The synthesis of fluorophenoxy-containing heterocycles like this compound requires precise control of reaction conditions. Key factors include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to stabilize intermediates during acetylation or cyclization steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the azetidine ring, while non-polar solvents (e.g., toluene) favor coupling reactions .
- Temperature gradients : Multi-step reactions often require sequential temperature adjustments (e.g., 0–5°C for acylations, 80–100°C for cyclizations) to minimize side products .
Basic: How is the structural integrity of the azetidine-oxazole core validated experimentally?
Advanced spectroscopic and crystallographic methods are essential:
- X-ray crystallography resolves stereochemistry, particularly the spatial arrangement of the fluorophenoxy group relative to the azetidine ring .
- 2D NMR (COSY, HSQC) confirms connectivity, such as the coupling between the oxazole’s C3 proton and the acetamide carbonyl .
- FT-IR spectroscopy identifies hydrogen-bonding patterns between the carboxamide and oxazole nitrogen, critical for stability .
Advanced: What methodologies elucidate the reaction mechanisms of fluorophenoxy-acetyl substitutions?
Mechanistic studies combine kinetic and computational approaches:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic attack on the acetyl group) .
- DFT calculations : Model transition states to predict regioselectivity in oxazole functionalization. For example, electron-withdrawing fluorophenoxy groups increase electrophilicity at the acetyl carbon .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
SAR strategies involve systematic structural modifications and bioassays:
- Fragment replacement : Swap the oxazole ring with isoxazole or thiazole to assess how heteroatom changes affect target binding (e.g., kinase inhibition) .
- Pharmacophore mapping : Use molecular docking to correlate fluorophenoxy positioning with activity against enzymes like COX-2 or PDE4 .
- Meta-analysis : Cross-reference bioassay data from analogs (e.g., chlorophenoxy vs. fluorophenoxy derivatives) to identify confounding variables like solubility .
Advanced: What statistical frameworks address discrepancies in biological activity measurements across studies?
Robust experimental design and data normalization are critical:
- Factorial design of experiments (DoE) : Test interactions between variables (e.g., purity, solvent residues) to isolate contributors to variability in IC₅₀ values .
- ANOVA with post-hoc Tukey tests : Statistically compare activity datasets from independent labs, adjusting for batch-specific impurities .
Advanced: Which analytical techniques ensure purity and reproducibility in pharmacological assays?
- HPLC-DAD/MS : Detect trace impurities (e.g., de-fluorinated byproducts) that may skew cytotoxicity results .
- Thermogravimetric analysis (TGA) : Monitor thermal degradation during formulation, which can alter bioavailability .
Advanced: How can computational modeling predict metabolic pathways or toxicity?
- ADMET prediction tools (e.g., SwissADME): Simulate cytochrome P450 metabolism to identify potential toxic metabolites, such as epoxide intermediates from oxazole ring oxidation .
- Molecular dynamics (MD) simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to prioritize in vitro toxicity assays .
Advanced: What challenges arise in scaling up synthesis from milligram to gram quantities?
- Reactor design : Switch from batch to flow chemistry for exothermic steps (e.g., acetylations) to improve heat dissipation and yield .
- Purification bottlenecks : Replace column chromatography with recrystallization or membrane filtration for azetidine derivatives prone to silica gel adsorption .
Advanced: How do biotransformation studies inform the design of stable prodrugs?
- Enzymatic hydrolysis assays : Incubate with esterases or amidases to identify labile sites (e.g., the acetamide bond) for prodrug derivatization .
- Stability profiling : Use accelerated stability testing (40°C/75% RH) to correlate degradation pathways with structural motifs .
Advanced: What strategies mitigate instability of the oxazole ring under physiological conditions?
- Protecting group strategies : Introduce tert-butoxycarbonyl (Boc) groups at the oxazole nitrogen to prevent ring-opening in acidic environments .
- pH-responsive formulations : Encapsulate in enteric-coated nanoparticles to bypass gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
